molecular formula C20H17NO3 B11995236 N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide

N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide

Katalognummer: B11995236
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YKHWDOCEYFUKPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide is a complex organic compound that features a benzodioxole ring and a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-(1-naphthyl)acetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1,3-Benzodioxol-5-ylmethyl)-2-(1-naphthyl)acetamide include:

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-naphthyl)acetamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-naphthyl)acetamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-naphthyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in certain research and industrial applications.

Eigenschaften

Molekularformel

C20H17NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17NO3/c22-20(11-16-6-3-5-15-4-1-2-7-17(15)16)21-12-14-8-9-18-19(10-14)24-13-23-18/h1-10H,11-13H2,(H,21,22)

InChI-Schlüssel

YKHWDOCEYFUKPZ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.